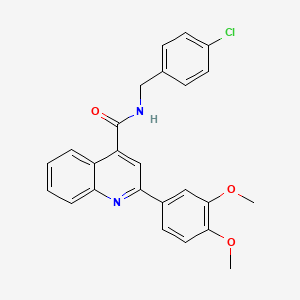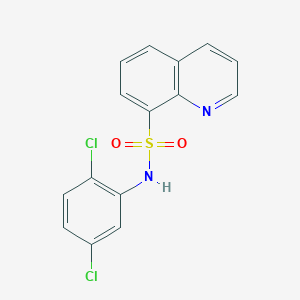![molecular formula C18H18N4O2S B3448034 N-(4-methoxyphenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3448034.png)
N-(4-methoxyphenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea
Overview
Description
N-(4-methoxyphenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea, also known as compound 1, is a synthetic compound with potential therapeutic applications. This compound belongs to the class of thiadiazole-based urea derivatives and has been studied extensively for its biological activities.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea 1 is not fully understood. However, it has been proposed that the N-(4-methoxyphenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea exerts its antitumor activity by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication. Additionally, it has been suggested that the N-(4-methoxyphenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Compound 1 has been shown to exhibit a number of biochemical and physiological effects. In addition to its antitumor, anti-inflammatory, and antioxidant properties, it has been found to possess antifungal and antibacterial activities. Additionally, it has been shown to modulate the activity of various enzymes and receptors in the body.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-methoxyphenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea 1 in lab experiments is its potent antitumor activity, which makes it a useful tool for studying cancer biology. Additionally, the N-(4-methoxyphenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea has been found to be relatively stable and easy to synthesize. However, one limitation of using N-(4-methoxyphenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea 1 is its potential toxicity, which must be carefully considered when designing experiments.
Future Directions
There are several future directions for research on N-(4-methoxyphenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea 1. One area of interest is the development of analogs with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of the N-(4-methoxyphenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea and its potential applications in the treatment of inflammatory diseases. Finally, the N-(4-methoxyphenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea's potential as a tool for studying cancer biology should be further explored.
Scientific Research Applications
Compound 1 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-24-15-10-8-14(9-11-15)19-17(23)20-18-22-21-16(25-18)12-7-13-5-3-2-4-6-13/h2-6,8-11H,7,12H2,1H3,(H2,19,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPRVTXQQJUTNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-ethyl-2-imino-3-(phenylsulfonyl)-1,2-dihydro-5H-dipyrido[1,2-a:2',3'-d]pyrimidin-5-one](/img/structure/B3447963.png)
![3-[(4-benzyl-1-piperazinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3447976.png)


![N-{4-[(acetylamino)sulfonyl]phenyl}-5-bromo-2-furamide](/img/structure/B3448006.png)
![2-[(2,4-dichlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B3448013.png)
![ethyl 2-{[(4-formyl-1-piperazinyl)acetyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B3448018.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B3448023.png)
![N-(2-methoxy-5-methylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3448025.png)
![N-(2-chlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3448026.png)
![2'-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B3448042.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B3448050.png)
![3,4-dichloro-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B3448066.png)